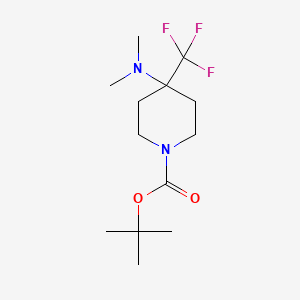

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. Techniques like X-ray crystallography, NMR spectroscopy, etc. are used.Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes, its reactivity with other compounds, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc.Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Acylation Chemistry

One notable application of similar structures to tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate is in the field of catalytic acylation. The synthesis and polymerization of related compounds have led to the development of catalytically active polymers. These materials have demonstrated significant effectiveness in the acylation of tert-butanol, a process pivotal for producing esters used in various industrial applications. The catalytic activity of these polymers highlights the potential of incorporating tert-butyl piperidine derivatives for enhancing reaction efficiencies through self-activation and neighboring group effects (Mennenga et al., 2015).

Intermediate in Organic Synthesis

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate also plays a crucial role as an intermediate in the synthesis of complex organic molecules. Its reaction with various agents can lead to the formation of compounds with specific substituents, serving as key intermediates for further chemical transformations. This versatility is evident in the production of molecules with potential biological activities, showcasing the compound's utility in synthetic organic chemistry (Richter et al., 2009).

Synthesis of Piperidine Derivatives

The compound is instrumental in the stereoselective synthesis of piperidine derivatives, which are important for their medicinal and chemical properties. Processes involving tert-butyl piperidine-1-carboxylate derivatives enable the creation of structurally diverse piperidines, illustrating the compound's role in facilitating the exploration of new chemical spaces and potential therapeutic agents (Moskalenko & Boev, 2014).

Structural Studies and Characterization

Moreover, structural studies of tert-butyl piperidine derivatives provide insights into their molecular configurations, which are critical for understanding their reactivity and interaction with other molecules. X-ray diffraction studies, for instance, help in elucidating the crystal structure and geometrical parameters, enabling a deeper understanding of their chemical behavior and potential applications in material science and catalysis (Sanjeevarayappa et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

Zukünftige Richtungen

This involves predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior.

Please consult with a professional chemist or a trusted source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.

Eigenschaften

IUPAC Name |

tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23F3N2O2/c1-11(2,3)20-10(19)18-8-6-12(7-9-18,17(4)5)13(14,15)16/h6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZIACMYHUTOLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(dimethylamino)-4-(trifluoromethyl)piperidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2947139.png)

![(3As,7aS)-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2947143.png)

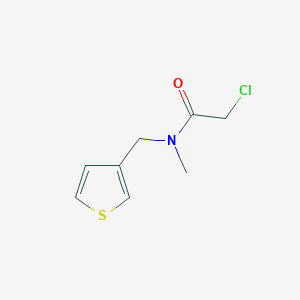

![ethyl 2-[4-(4-bromophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2947147.png)

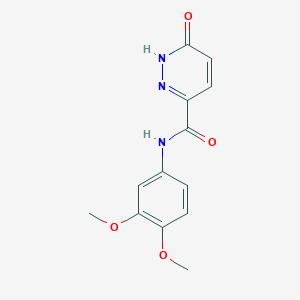

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947152.png)

![2,5-dichloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2947153.png)

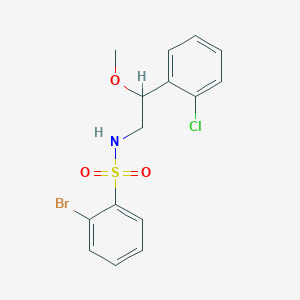

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)

![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)